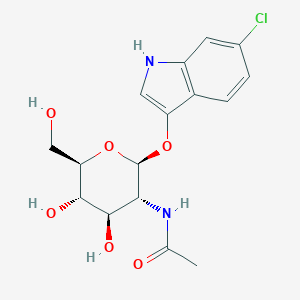

6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide is a chromogenic substrate used primarily in biochemical assays to measure the activity of enzymes such as beta-galactosidase and N-acetyl-beta-D-glucosaminidase . This compound is particularly valuable in scientific research for its ability to produce a visible color change upon enzymatic cleavage, making it a useful tool in various diagnostic and research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide typically involves the following steps:

Starting Materials: The synthesis begins with 6-chloroindole and N-acetyl-beta-D-glucosamine.

Reaction Conditions: The reaction is carried out under mild acidic or basic conditions to facilitate the coupling of the indole and glucosamine moieties.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk synthesis of the compound.

Automated Systems: Employing automated systems for precise control of reaction conditions and efficient purification processes.

Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide undergoes several types of chemical reactions, including:

Enzymatic Hydrolysis: The compound is cleaved by enzymes such as beta-galactosidase and N-acetyl-beta-D-glucosaminidase, resulting in the release of 6-chloro-3-indolyl and N-acetyl-beta-D-glucosamine.

Oxidation: The indole moiety can undergo oxidation reactions, leading to the formation of various oxidized products.

Common Reagents and Conditions

Enzymes: Beta-galactosidase and N-acetyl-beta-D-glucosaminidase are commonly used to catalyze the hydrolysis of the compound.

Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Major Products

6-Chloro-3-indolyl: A major product formed from the enzymatic hydrolysis of the compound.

N-acetyl-beta-D-glucosamine: Another product resulting from the enzymatic cleavage.

Aplicaciones Científicas De Investigación

Biochemical Assays

Enzyme Activity Measurement

One of the primary applications of 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide is in biochemical assays to measure enzyme activity. It serves as a chromogenic substrate for N-acetyl-beta-D-glucosaminidase, allowing researchers to quantify enzyme activity based on colorimetric changes. The intensity of the color produced correlates with the enzyme concentration, making it an effective tool for kinetic studies and enzyme characterization .

Table 1: Enzyme Activity Assay Results

| Enzyme | Substrate Used | Color Change Observed |

|---|---|---|

| N-acetyl-beta-D-glucosaminidase | This compound | Intense blue color |

| Beta-galactosidase | 5-Bromo-4-chloro-3-indolyl beta-D-galactoside (X-Gal) | Dark blue colonies |

Microbiological Applications

Detection and Differentiation of Bacterial Species

In microbiology, this compound is utilized in culture media to detect and differentiate bacterial species based on their enzymatic activity. The compound helps identify bacteria capable of hydrolyzing the substrate, leading to visible color changes that indicate metabolic activity .

Case Study: Detection of Pathogenic Bacteria

A study demonstrated the effectiveness of using this compound in selective media for detecting pathogenic Yersinia enterocolitica. The presence of color change in cultures indicated successful detection, showcasing its utility in clinical microbiology .

Medical Diagnostics

Enzyme Deficiency Detection

In clinical settings, this compound is employed in diagnostic kits to assess enzyme deficiencies or abnormalities in patient samples. By measuring the enzymatic activity through colorimetric assays, healthcare professionals can diagnose conditions related to glycosidase deficiencies.

Table 2: Diagnostic Applications

| Application | Description |

|---|---|

| Enzyme Activity Testing | Measures specific enzyme activities in patient samples |

| Identification of Genetic Disorders | Assesses deficiencies linked to metabolic disorders |

Industrial Applications

Food Industry Monitoring

In the food industry, this compound is applied to monitor enzyme activity in various food products. Its ability to provide rapid and visible results makes it ideal for quality control processes where enzymatic breakdown can affect product integrity .

Mecanismo De Acción

The mechanism of action of 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide involves its enzymatic cleavage by specific enzymes. Upon hydrolysis by beta-galactosidase or N-acetyl-beta-D-glucosaminidase, the compound releases 6-chloro-3-indolyl, which undergoes further reactions to produce a colored product. This color change is indicative of enzyme activity and is used as a readout in various assays.

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-6-chloro-3-indolyl N-acetyl-beta-D-glucosaminide: A similar chromogenic substrate used for similar applications.

5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-galactosaminide: Another related compound used in biochemical assays.

Uniqueness

6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide is unique due to its specific chromogenic properties and its ability to produce a distinct color change upon enzymatic cleavage. This makes it particularly useful in applications where precise detection of enzyme activity is required.

Actividad Biológica

6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide, often referred to in the literature as a chromogenic substrate for various glycosidases, particularly N-acetyl-beta-D-glucosaminidase (NAG), has garnered attention for its biochemical applications and biological activity. This compound is notable for its ability to produce a colorimetric change upon enzymatic hydrolysis, making it an essential tool in biochemical assays.

- Molecular Formula : C₁₃H₁₃ClN₂O₅

- Molecular Weight : 304.71 g/mol

- Structure : The compound features an indole moiety substituted with a chloro group and an N-acetyl-beta-D-glucosaminide unit, which is crucial for its interaction with glycosidases.

The primary biological activity of this compound involves its role as a substrate for N-acetyl-beta-D-glucosaminidase. Upon hydrolysis by this enzyme, the substrate releases a colored product, facilitating the quantification of enzyme activity in various biological samples. The reaction can be summarized as follows:

This color change is typically measured spectrophotometrically, allowing researchers to determine enzyme kinetics and activity levels in different contexts.

Applications in Research

This compound is widely used in various fields of research:

- Biochemistry : As a chromogenic substrate, it aids in the detection and quantification of glycosidase activities.

- Histochemistry : Employed to visualize enzyme activity in tissue samples.

- Clinical Diagnostics : Used to assess glycosidase activities in biological fluids, which can be indicative of certain pathological conditions.

Study 1: Enzyme Activity Measurement

A study demonstrated the effectiveness of this compound in measuring NAG activity in human serum samples. The researchers reported a significant correlation between enzyme levels and specific inflammatory markers, suggesting its potential use as a biomarker for inflammatory diseases .

Study 2: Antimicrobial Activity

Research indicated that derivatives of the compound exhibited antimicrobial properties against various bacterial strains. In vitro assays showed that certain modifications to the indole structure enhanced antibacterial efficacy, particularly against Gram-positive bacteria .

Study 3: Glycoprotein Metabolism

Another investigation focused on the role of NAG and its substrates, including this compound, in glycoprotein metabolism. The findings highlighted how variations in substrate structure influenced enzymatic efficiency and specificity, providing insights into metabolic pathways involving glycosaminoglycans .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound compared to similar compounds.

| Compound Name | Chromogenic Properties | Unique Characteristics |

|---|---|---|

| This compound | Yes | Substrate for NAG; produces colored precipitate |

| 5-Bromo-4-chloro-3-indoxyl-N-acetyl-beta-D-glucosaminide | Yes | Different halogen substitution pattern |

| 4-Methylumbelleryl-N-acetyl-beta-D-glucosaminide | Yes (fluorescent) | Exhibits fluorescence instead of color change |

Propiedades

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O6/c1-7(21)19-13-15(23)14(22)12(6-20)25-16(13)24-11-5-18-10-4-8(17)2-3-9(10)11/h2-5,12-16,18,20,22-23H,6H2,1H3,(H,19,21)/t12-,13-,14-,15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAUSWAPDXGBCS-OXGONZEZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C=CC(=C3)Cl)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=C2C=CC(=C3)Cl)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.